molecular formula C10H13N3 B12631035 N,N,3-Trimethyl-3H-indazol-3-amine CAS No. 918903-33-0

N,N,3-Trimethyl-3H-indazol-3-amine

Cat. No.: B12631035
CAS No.: 918903-33-0
M. Wt: 175.23 g/mol
InChI Key: PPMASHBXGWGUGD-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-3H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen .

Industrial Production Methods

Industrial production of N,N,3-Trimethyl-3H-indazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-3H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N,3-Trimethyl-3H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-3H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. In cancer research, it has been shown to affect apoptosis and cell cycle regulation by targeting pathways such as the p53/MDM2 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-Trimethyl-3H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylamine group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

CAS No.

918903-33-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,3-trimethylindazol-3-amine

InChI

InChI=1S/C10H13N3/c1-10(13(2)3)8-6-4-5-7-9(8)11-12-10/h4-7H,1-3H3

InChI Key

PPMASHBXGWGUGD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=N1)N(C)C

Origin of Product

United States

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